molecular formula C17H14ClNO B14226837 N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide CAS No. 823188-98-3

N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide

Cat. No.: B14226837
CAS No.: 823188-98-3
M. Wt: 283.7 g/mol
InChI Key: ILNIOBIOPDUMNK-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide typically involves the reaction of 2-chlorobenzyl chloride with N-methyl-3-phenylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

823188-98-3

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide

InChI

InChI=1S/C17H14ClNO/c1-19(13-15-9-5-6-10-16(15)18)17(20)12-11-14-7-3-2-4-8-14/h2-10H,13H2,1H3

InChI Key

ILNIOBIOPDUMNK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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